Superior Potency Against K103N Mutant vs. Efavirenz
In a direct head-to-head antiviral assay using MT-4 cells infected with HIV-1 (NL4-3 strain) carrying the K103N mutation, HIV-1 inhibitor-3 exhibited an EC50 of 12 nM, while the clinical NNRTI efavirenz showed an EC50 of 85 nM under identical conditions [1]. This represents a 7.1-fold improvement in potency against this common resistance mutation [1].
| Evidence Dimension | Half-maximal effective concentration (EC50) against HIV-1 K103N mutant |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | Efavirenz: 85 nM |
| Quantified Difference | 7.1-fold lower EC50 (more potent) |
| Conditions | MT-4 cell-based antiviral assay; HIV-1 NL4-3 engineered with K103N mutation; 5-day incubation; EC50 determined by p24 antigen ELISA [1] |
Why This Matters
For researchers studying resistant HIV-1 strains or procurement teams selecting compounds for resistance panel screening, HIV-1 inhibitor-3 provides retained activity where efavirenz fails, reducing the need for combination rescue therapies.
- [1] Zhang, L.; et al. Structure-Guided Design of DAPY Analogues That Overcome K103N-Mediated Resistance in HIV-1 RT. ACS Infect. Dis. 2022, 8 (4), 876–889. View Source
